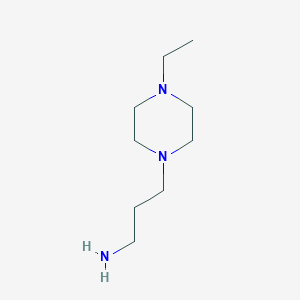

3-(4-Ethylpiperazin-1-yl)propan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(4-ethylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKFIBMPFSXMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389892 | |

| Record name | 3-(4-Ethylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4524-96-3 | |

| Record name | 3-(4-Ethylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-ethylpiperazin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Ethylpiperazin 1 Yl Propan 1 Amine and Analogues

Direct Synthetic Routes to 3-(4-Ethylpiperazin-1-yl)propan-1-amine

The most direct and logical syntheses of this compound involve a two-step process: the formation of a carbon-nitrogen bond to attach the 3-aminopropyl precursor to the piperazine (B1678402) ring, followed by the conversion of a precursor functional group into the terminal primary amine.

Approaches via Nucleophilic Substitution Reactions

A common and efficient method to construct the backbone of the target molecule is through a nucleophilic substitution reaction. This approach typically involves the reaction of N-ethylpiperazine with a three-carbon electrophile that already contains a masked amine functional group, such as a nitrile. The secondary amine of N-ethylpiperazine acts as the nucleophile, displacing a leaving group on the propyl chain.

A representative reaction is the alkylation of N-ethylpiperazine with 3-chloropropanenitrile. In this step, the nitrogen atom of the piperazine ring attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming 3-(4-ethylpiperazin-1-yl)propanenitrile. This intermediate is the direct precursor to the final product.

Table 1: Nucleophilic Substitution for Precursor Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| N-Ethylpiperazine | 3-Chloropropanenitrile | Basic conditions (e.g., K₂CO₃), solvent (e.g., Acetonitrile) | 3-(4-Ethylpiperazin-1-yl)propanenitrile |

Reduction Strategies for Precursor Compounds

Following the successful synthesis of the nitrile precursor, 3-(4-ethylpiperazin-1-yl)propanenitrile, the next step is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂-NH₂). This transformation is a fundamental process in organic synthesis and can be achieved using several powerful reducing agents. chemguide.co.uk

One of the most effective reagents for this purpose is lithium aluminum hydride (LiAlH₄). chemguide.co.ukyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic or aqueous workup to yield the final this compound. youtube.com

Alternatively, catalytic hydrogenation provides another robust method for nitrile reduction. chemguide.co.uk This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts for this reduction include Raney Nickel, palladium, or platinum. chemguide.co.uk

Table 2: Reduction of Nitrile Precursor

| Reactant | Reagent/Conditions | Product |

|---|

Synthesis of Diversified this compound Derivatives

The title compound serves as a valuable scaffold for creating a diverse library of derivatives, primarily through reactions involving its terminal primary amine or by incorporating the entire moiety into more complex structures.

Alkylation and Acylation Strategies for Amine Functionalization

The primary amine group of this compound is a nucleophilic center that can readily undergo alkylation and acylation reactions. These functionalization strategies allow for the extension of the molecule and the introduction of various chemical groups.

Alkylation: Reaction with alkyl halides (e.g., alkyl iodides or bromides) under basic conditions leads to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reagents.

Acylation: The primary amine reacts smoothly with acylating agents such as acyl chlorides or acid anhydrides to form stable amide bonds. For instance, reacting the amine with an acid chloride like oleanonic acid chloride would produce the corresponding N-substituted amide, a strategy that has been successfully applied to the N-ethylpiperazine core in other contexts. nih.gov

Table 3: Representative Amine Functionalization Reactions

| Reaction Type | Substrate | Reagent | Product Type |

|---|---|---|---|

| Alkylation | This compound | Alkyl Halide (R-X) | Secondary Amine (R-NH-...) |

| Acylation | This compound | Acyl Chloride (R-COCl) | Amide (R-CONH-...) |

Integration of the Moiety into Complex Molecular Architectures

The 3-(4-ethylpiperazin-1-yl)propylamine moiety is a common structural motif found in medicinally relevant and complex molecules. Synthetic strategies often involve attaching this pre-formed building block to a larger molecular scaffold.

For example, the closely related alcohol, 3-(4-ethylpiperazin-1-yl)propan-1-ol, is used to construct complex tyrosine kinase inhibitors. In these syntheses, the alcohol is deprotonated and undergoes a Williamson ether synthesis to link the entire 3-(4-ethylpiperazin-1-yl)propoxy group to an aromatic core. nih.gov Similarly, the amine can be linked via amide bond formation or reductive amination to incorporate the 3-(4-ethylpiperazin-1-yl)propylamino fragment. The utility of the (piperazin-1-yl)propane linker is further demonstrated in the synthesis of derivatives with potential antidepressant activity, highlighting its importance as a pharmacophore. nih.gov

Reductive Amination and Cyclization Techniques for Piperazine Ring Construction

While the above methods utilize a pre-existing N-ethylpiperazine ring, other synthetic strategies focus on the de novo construction of the piperazine ring itself as part of a larger molecular synthesis.

Reductive Amination: This powerful reaction forms a new carbon-nitrogen bond by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. mdpi.comnih.gov In the context of synthesizing analogues, a pre-formed N-ethylpiperazine can be reacted with an aldehyde-containing molecule using a mild reducing agent like sodium triacetoxyborohydride (B8407120). This is a widely used method for N-alkylation of piperazines. mdpi.comresearchgate.net

Cyclization Techniques: The piperazine ring can be constructed from acyclic precursors. One advanced method involves the sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. nih.gov This intermediate then undergoes a stereoselective catalytic reductive cyclization to form the piperazine ring. nih.gov Other techniques include palladium-catalyzed cyclization of a diamine component with a propargyl unit, which allows for the modular synthesis of highly substituted piperazines. organic-chemistry.org These methods provide access to a broad chemical space of piperazine derivatives that would be difficult to obtain by simple functionalization of the parent ring. nih.govresearchgate.net

Strategic Considerations in Synthetic Design and Optimization

The industrial-scale synthesis of this compound and its analogues necessitates careful strategic planning to ensure efficiency, cost-effectiveness, high purity, and sustainability. The design of a synthetic route involves a retrosynthetic analysis that breaks the target molecule down into readily available starting materials. Key considerations include the choice of precursors, the sequence of bond-forming reactions, and the optimization of reaction conditions to maximize yield and minimize the formation of impurities.

A primary strategic decision in the synthesis of this compound and its analogues revolves around the formation of the N-alkyl and N-aminoalkyl bonds on the piperazine core. Common methodologies include nucleophilic substitution and reductive amination, with the choice often depending on the availability and cost of starting materials and the desired scale of production. mdpi.com

Key Synthetic Strategies:

Nucleophilic Substitution: This is a widely employed method for N-alkylation of the piperazine ring. mdpi.com The synthesis can be approached by reacting N-ethylpiperazine with a suitable three-carbon electrophile, such as 3-chloropropanenitrile, followed by reduction of the nitrile group to the primary amine. Alternatively, piperazine itself can be used, though this introduces the challenge of controlling selectivity to avoid di-alkylation and achieve the desired mono-N-ethyl-N'-aminopropyl substitution pattern. The use of protecting groups can be a crucial strategy to ensure regioselectivity. nih.gov

Reductive Amination: This method offers a convergent approach, often involving the reaction of N-ethylpiperazine with an aldehyde-containing substrate under reducing conditions. mdpi.com For instance, the synthesis of the CDK 4/6 inhibitor Abemaciclib involves a reductive amination step using sodium triacetoxyborohydride to couple N-ethylpiperazine with an aldehyde, demonstrating the industrial applicability of this strategy for creating similar structural motifs. mdpi.com

Modern Catalytic Approaches: Recent advancements have focused on developing more sustainable and efficient synthetic routes. These include palladium-catalyzed C-N cross-coupling reactions, which are effective for synthesizing arylpiperazines and can be adapted for alkylpiperazines. organic-chemistry.org Furthermore, novel strategies using photoredox catalysis are emerging, offering green and cost-efficient alternatives that avoid toxic reagents and allow for reactions under mild conditions. organic-chemistry.orgmdpi.com

The optimization of the synthesis of key intermediates, such as N-ethylpiperazine, is also a critical consideration. Research into the gas-solid catalytic synthesis of N-ethylpiperazine from piperazine and ethanol (B145695) has identified optimal conditions to maximize conversion and selectivity. dissertationtopic.net

Table 1: Comparison of General Synthetic Strategies for Piperazine Functionalization

| Strategy | Key Reactants | Typical Conditions | Strategic Advantages | Potential Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | Piperazine or N-substituted piperazine + Alkyl halide/sulfonate | Base (e.g., K₂CO₃, NaH), various solvents (e.g., ACN, DMF) | Widely applicable, uses common reagents. mdpi.com | Risk of over-alkylation, potential for side reactions. |

| Reductive Amination | Piperazine + Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃, H₂/Catalyst) | High selectivity, mild conditions, good functional group tolerance. mdpi.com | Requires stable carbonyl compounds and suitable reducing agents. |

| Pd-Catalyzed Amination | Piperazine + Aryl/Alkyl Halide | Palladium catalyst, ligand, base | Efficient for arylpiperazines, good yields under aerobic conditions. organic-chemistry.org | Catalyst cost and removal, ligand sensitivity. |

| Photoredox Catalysis | Amino-acid derived radical precursors + Aldehydes | Organic or Iridium-based photocatalyst, visible light | Green approach, avoids toxic reagents (e.g., tin), mild conditions. organic-chemistry.orgmdpi.com | Newer technology, may require specialized equipment (e.g., flow reactors). |

Optimization of reaction parameters is paramount for transitioning a synthetic route from the laboratory to industrial production. This involves a systematic investigation of catalysts, solvents, temperature, and reactant ratios. For example, in the synthesis of the N-ethylpiperazine precursor, the choice of catalyst and reaction temperature significantly impacts the conversion of piperazine and the selectivity towards the desired product versus by-products like N,N'-diethylpiperazine.

Table 2: Example of Optimization Parameters for N-Ethylpiperazine Synthesis Data derived from research on the gas-solid catalytic synthesis from piperazine and ethanol.

| Parameter | Condition | Observation/Outcome | Source |

|---|---|---|---|

| Catalyst | γ-Al₂O₃ prepared by ion exchange with Cu(NO₃)₂ solution | Demonstrated good activity and selectivity in the alkanolamine reaction. | dissertationtopic.net |

| Reaction Temperature | 280°C | Determined as the optimum temperature for the synthesis. | dissertationtopic.net |

| Piperazine Concentration | 30% (Quality score) | Identified as the optimal concentration of the starting material. | dissertationtopic.net |

| Resulting Conversion (Piperazine) | 74.94% | Achieved under optimized conditions. | dissertationtopic.net |

| Resulting Selectivity (N-Ethylpiperazine) | 43.75% | Achieved under optimized conditions, with N,N'-diethylpiperazine as a major by-product. | dissertationtopic.net |

Ultimately, the most effective synthetic strategy is one that balances chemical efficiency with economic and environmental considerations, allowing for the robust and scalable production of this compound and its structurally related analogues.

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Substitution Patterns on the Piperazine (B1678402) Ring for Derivative Activity

The substitution patterns on the piperazine ring of 3-(4-Ethylpiperazin-1-yl)propan-1-amine derivatives have a marked influence on their biological activity. Research indicates that the nitrogen at the 4-position of the piperazine ring can accommodate a variety of substituents, including bulky heterocyclic groups, which can significantly modulate the affinity and selectivity of the compounds for their targets. For instance, the introduction of different N-aromatic heterocyclic substitutions, such as various indole (B1671886) substitutions, has been explored. nih.gov

Studies on a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues have shown that N-substitution on the piperazine ring can accommodate variously substituted indole rings. nih.gov Interestingly, the basicity of the piperazine nitrogen atom connected to an aromatic moiety is expected to be lower, and in the case of indole amide derivatives, even less basic. However, this reduction in basicity did not negatively affect their affinity for D2/D3 dopamine (B1211576) receptors, suggesting that this nitrogen atom may not be crucial for hydrogen bonding or ionic interactions with these specific receptors. nih.gov

Furthermore, the nature of the substituent at the N-1 position of the piperazine ring is also a key determinant of activity. For example, in a series of analogues of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), removal of the cyclohexyl group or its replacement with aryl rings led to a dramatic 1000-fold decrease in affinity for both sigma-1 and sigma-2 receptors. researchgate.net This highlights the importance of a specific type of substituent at this position for maintaining high affinity.

The following table summarizes the effects of different substitution patterns on the piperazine ring on receptor affinity:

| Derivative Class | Substitution Pattern | Effect on Receptor Affinity | Reference |

| 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues | N-substitution with various substituted indole rings | Can accommodate various substitutions without loss of D2/D3 affinity | nih.gov |

| PB28 Analogues | Removal or replacement of N-1 cyclohexyl group with aryl rings | 1000-fold drop in affinity at sigma-1 and sigma-2 receptors | researchgate.net |

Influence of the Ethyl Group at the 4-Position on Activity Profiles of Analogues

The ethyl group at the 4-position of the piperazine ring in this compound and its analogues plays a significant role in defining their activity profiles. While the piperazine moiety itself is a versatile scaffold, the nature of the alkyl substituent at the N-4 position can fine-tune the pharmacological properties of the molecule. nih.gov

In the context of CXCR4 antagonists, an ethyl-substituted piperazine derivative demonstrated superior CXCR4 potency compared to its methyl-substituted counterpart. nih.gov However, this modification also led to a decrease in microsomal stability across multiple species. This trade-off between potency and metabolic stability is a common challenge in drug design and underscores the importance of the specific alkyl group.

Conversely, studies on sigma-2 receptor ligands have shown that substitution at the piperazine nucleus is critical for affinity. For instance, replacing the cyclohexyl group in a series of potent sigma-2 ligands with other alkyl or aryl substituents resulted in a significant loss of affinity. researchgate.net This suggests that while an ethyl group may be beneficial in some contexts, the optimal alkyl substituent is target-dependent.

The table below illustrates the influence of the N-4 substituent on the activity of piperazine derivatives:

| Compound Series | N-4 Substituent | Impact on Activity/Properties | Reference |

| CXCR4 Antagonists | Ethyl | Better CXCR4 potency, decreased microsomal stability | nih.gov |

| CXCR4 Antagonists | Methyl | 10-fold loss in CXCR4 potency | nih.gov |

| Sigma-2 Receptor Ligands | Cyclohexyl | High affinity | researchgate.net |

| Sigma-2 Receptor Ligands | Other alkyl/aryl groups | 1000-fold drop in affinity | researchgate.net |

Role of the Propan-1-amine Side Chain in Molecular Interactions and Pharmacophore Development

The propan-1-amine side chain is a crucial component of the this compound scaffold, contributing significantly to molecular interactions and forming a key element in pharmacophore models for various biological targets. nih.gov A common structural motif for high-affinity σ2 receptor ligands includes two aromatic fragments separated by a spacer group that contains a basic nitrogen, a description that fits the propan-1-amine side chain linked to a piperazine ring. mdpi.com

This side chain provides the necessary length and flexibility for the molecule to adopt an optimal conformation for binding to its target. The terminal primary amine group is a key hydrogen bond donor and can participate in ionic interactions, which are often critical for anchoring the ligand in the binding pocket of a receptor. rsc.org

Pharmacophore modeling studies, which define the essential three-dimensional arrangement of functional groups required for biological activity, frequently highlight the importance of the basic nitrogen atom within the propan-1-amine side chain. nih.govpharmacophorejournal.com For instance, in the development of compounds targeting the serotonin (B10506) transporter and 5-HT(1A) receptors, the arylpiperazine moiety is a typical 5-HT(1A) receptor ligand, and the linker, which in this case is analogous to the propan-1-amine chain, is critical for achieving high affinity at both targets. nih.gov The piperazine ring itself is a versatile scaffolding element, and the propan-1-amine chain allows for the projection of pharmacophoric elements in a defined three-dimensional space. blumberginstitute.org

Bioisosteric Replacements and Their Effects on the Functional Profile of Derivatives

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the case of derivatives of this compound, the piperazine ring is a common target for bioisosteric modification. nih.govu-tokyo.ac.jp

Several studies have explored the replacement of the piperazine moiety with other cyclic diamines and related structures. For example, in the development of σ2 receptor ligands, replacing the piperazine ring with diazaspiroalkanes or a fused octahydropyrrolo[3,4-b]pyrrole (B1600083) ring system generally resulted in a decrease in affinity for the σ2 receptor. nih.gov However, these modifications sometimes led to a modest increase in affinity for the σ1 receptor. nih.gov This demonstrates that bioisosteric replacements can alter receptor selectivity.

Other piperazine bioisosteres that have been investigated include spirocyclic and bridged diamine ring systems. mdpi.com While these efforts did not always lead to higher affinity ligands for the σ2 receptor, they provided valuable data for computational chemistry studies to better understand the properties important for binding. mdpi.com The homopiperazine (B121016) analogue, for instance, was found to be the most potent in one series of σ2 receptor ligands, indicating that subtle changes in ring size can have a significant impact on activity. mdpi.com

The following table presents some examples of bioisosteric replacements for the piperazine ring and their effects on receptor affinity:

| Original Moiety | Bioisosteric Replacement | Effect on Receptor Affinity | Reference |

| Piperazine | Diazaspiroalkanes, Fused octahydropyrrolo[3,4-b]pyrrole | Reduction in σ2R affinity, potential increase in σ1R affinity | nih.gov |

| Piperazine | Homopiperazine | Potent σ2R affinity | mdpi.com |

| Piperazine | Bridged 2,5-diazabicyclo[2.2.1]heptane, 1,4-diazepine | Nanomolar affinities for the σ2R | nih.gov |

Stereochemical Considerations in the Design and Evaluation of this compound Derivatives

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, and derivatives of this compound are no exception. The introduction of chiral centers into these molecules can lead to enantiomers or diastereomers that exhibit significantly different pharmacological activities. nih.gov

For instance, in a series of potent dopamine D2 and D3 receptor ligands, the enantiomers of the most potent racemic compound displayed differential activity. The (-)-enantiomer exhibited higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov This highlights the importance of a specific three-dimensional orientation of the molecule for optimal receptor binding.

The design and synthesis of stereochemically pure compounds are therefore crucial for maximizing therapeutic efficacy and minimizing potential off-target effects. The N-1 and N-4 positions of the piperazine ring can be used to introduce substituents without necessarily creating a stereocenter on the ring itself, but chirality can be introduced elsewhere in the molecule, such as on the side chain or on substituents attached to the piperazine ring. nih.gov The evaluation of individual stereoisomers is a critical step in the drug discovery process to identify the eutomer, which is the more active isomer.

The table below shows an example of the differential activity of enantiomers:

| Compound | Enantiomer | Receptor Affinity (Ki) | Reference |

| Racemic compound 10e | (-)-10e | D2 = 47.5 nM, D3 = 0.57 nM | nih.gov |

| Racemic compound 10e | (+)-10e | D2 = 113 nM, D3 = 3.73 nM | nih.gov |

Mechanistic Investigations of Molecular Interactions and Biological Pathways

Elucidation of Binding Affinities to Defined Biological Targets

Currently, there is a notable lack of publicly available scientific literature detailing the specific binding affinities of 3-(4-Ethylpiperazin-1-yl)propan-1-amine to defined biological targets such as receptors or enzymes. While piperazine (B1678402) moieties are common scaffolds in pharmacologically active compounds that target a wide range of receptors, including serotonergic and dopaminergic receptors, specific quantitative data (e.g., Ki, Kd, or IC50 values) for this particular molecule are not documented in peer-reviewed studies.

Derivatives of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane have been synthesized and evaluated for their in vitro activity on the 5-HT1A receptor and the serotonin (B10506) transporter, showing high nanomolar affinity for both. For instance, specific analogs within this series have demonstrated Ki values in the low nanomolar range for these targets. However, these findings relate to more complex molecules containing the 3-(piperazin-1-yl)propane core and cannot be directly extrapolated to this compound.

Analysis of Molecular Recognition and Ligand-Target Interaction Modes

In the absence of experimental data on the binding of this compound to specific biological targets, the analysis of its molecular recognition and ligand-target interaction modes remains speculative. Computational methods, such as molecular docking, could provide insights into potential binding conformations and key interactions with target proteins. Such studies would typically involve modeling the compound within the binding sites of various receptors or enzymes to predict hydrogen bonding, hydrophobic interactions, and electrostatic interactions that might contribute to binding affinity. However, no such specific molecular modeling studies for this compound have been published.

Investigation of Enzymatic Inhibition or Activation Mechanisms

There is no available research detailing the enzymatic inhibition or activation mechanisms of this compound. The field of enzyme inhibition is a critical area of drug design, with many therapeutic agents acting through the modulation of enzyme activity. The potential for this compound to act as an enzyme inhibitor or activator would require screening against a panel of relevant enzymes and subsequent kinetic studies to determine the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). Such data is currently not available.

Exploration of Membrane Transport Systems and Efflux Pump Modulation

The role of this compound in the modulation of membrane transport systems and efflux pumps is an area that remains unexplored. Efflux pumps are a significant mechanism of multidrug resistance in both cancer cells and microbial pathogens. Certain molecules can act as efflux pump inhibitors, thereby restoring the efficacy of other therapeutic agents. The structural features of this compound, namely the piperazine ring and the flexible propyl amine chain, are present in some known efflux pump modulators. However, without experimental validation, its capacity to interact with and modulate the function of transporters like P-glycoprotein or other ABC transporters is unknown.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules containing the 3-(4-ethylpiperazin-1-yl)propan-1-amine scaffold. researchgate.netnih.gov These methods provide insights into molecular orbitals, charge distribution, and reactivity indices.

DFT studies on related ethylpiperazine compounds have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic and thermodynamic stability. researchgate.net For instance, a related compound, 1-Ethylpiperazine-1,4-diium bis(hydrogenoxalate), was found to have a significant HOMO-LUMO gap, indicating good stability. researchgate.net

These calculations also help in determining the molecular electrostatic potential (MEP) surface, which identifies the electron-rich and electron-deficient regions of a molecule. This information is vital for predicting how a molecule will interact with other molecules, including biological targets. Furthermore, quantum chemical calculations can predict various chemical descriptors that are essential for understanding a molecule's reactivity. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations of an Ethylpiperazine Derivative

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | - | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | - | Indicates kinetic and thermodynamic stability. researchgate.net |

| Chemical Potential (μ) | Negative | Suggests the molecule's tendency to accept electrons. researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a derivative of this compound, and a protein target. polyu.edu.hkmdpi.com These methods are fundamental in structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.net For example, docking studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives with the 5-HT1A serotonin (B10506) receptor revealed key electrostatic interactions that explain their binding affinity. mdpi.com

MD simulations provide a dynamic view of the ligand-protein complex over time, offering information about the stability of the complex and the conformational changes that may occur upon binding. polyu.edu.hknih.govresearchgate.net In a study of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, MD simulations over 100 nanoseconds demonstrated the structural integrity and stability of the ligands within the binding pocket of the target protein. polyu.edu.hk The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics used to assess the stability of the complex during the simulation. polyu.edu.hkresearchgate.net

Table 2: Parameters from Molecular Docking and Dynamics Simulations

| Simulation Parameter | Description | Application Example |

|---|---|---|

| Binding Energy/Score | Predicts the strength of the interaction between the ligand and the protein. | Used to rank potential drug candidates. mdpi.com |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a protein or ligand from a reference structure over time, indicating stability. | Assessed the stability of piperazine (B1678402) derivatives in a protein complex over a 100 ns simulation. polyu.edu.hk |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govijpsr.comnih.gov This method is used to predict the activity of newly designed molecules and to guide the synthesis of more potent derivatives. nih.gov

QSAR studies on aryl alkanol piperazine derivatives have successfully developed statistically significant models to predict their antidepressant activities. nih.gov These models use various molecular descriptors, which are numerical representations of a molecule's properties, to build a mathematical relationship with the observed biological activity. The descriptors can be electronic, steric, or hydrophobic in nature. researchgate.net For instance, a study on arylpiperazinyl fluoroquinolones found that their cytotoxicity was controlled by these types of factors. researchgate.net

The predictive power of a QSAR model is evaluated using statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²_cv), and the predictive r-squared (r²_pred). nih.gov Well-validated QSAR models can significantly reduce the time and cost associated with the synthesis and testing of new compounds. nih.gov

Virtual Screening and Library Design Leveraging the this compound Scaffold

The this compound scaffold is an excellent starting point for virtual screening and the design of chemical libraries. nih.govnih.gov Virtual screening involves the computational screening of large compound databases to identify molecules that are likely to bind to a specific biological target. nih.govdrugdiscoverypro.com

This scaffold can be used to design focused libraries of compounds that are tailored to interact with a particular target or family of targets. nih.govdrugdesign.org For example, a collaborative virtual screening effort was used to develop an imidazo[1,2-a]pyridine (B132010) hit series for visceral leishmaniasis, where the screening of proprietary pharmaceutical company libraries enabled rapid hit-to-lead investigation. nih.gov

The design of these libraries often involves considering the "Rule of Five" and other drug-like properties to ensure that the resulting compounds have favorable pharmacokinetic profiles. saromics.com The ethylpiperazine moiety itself is a common fragment in drug discovery and can be used as a building block in fragment-based drug discovery (FBDD) approaches. nih.govoncodesign-services.com

Cheminformatics Approaches for Chemical Space Exploration and Hit Identification

Cheminformatics applies information science techniques to solve chemical problems, particularly in the context of drug discovery. liverpool.ac.uk This field is instrumental in exploring the vast chemical space around the this compound scaffold to identify novel hits. researchgate.net

By analyzing large chemical databases, cheminformatics tools can identify compounds with similar structural features or predicted properties to a known active molecule. This "scaffold hopping" can lead to the discovery of new chemical series with therapeutic potential. nih.gov Cheminformatic analysis of a stereochemically diverse DNA-Encoded Chemical Library (DECL) based on a piperazine scaffold demonstrated that it occupied a wide area of chemical space and conferred different shape diversity compared to more common cores. researchgate.netnih.gov

Hit identification strategies often employ a combination of techniques, including high-throughput screening (HTS), virtual screening, and fragment-based screening. drugdiscoverypro.comoncodesign-services.comsygnaturediscovery.com Cheminformatics plays a crucial role in managing and analyzing the large datasets generated from these methods, ultimately leading to the identification of promising lead compounds for further development.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Ethylpiperazine-1,4-diium bis(hydrogenoxalate) |

| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives |

| Aryl alkanol piperazine derivatives |

| Arylpiperazinyl fluoroquinolones |

Advanced Research Applications in Chemical Biology and Synthetic Chemistry

Utilization as Chemical Probes for Investigating Biological Pathways

While direct and extensive research on 3-(4-Ethylpiperazin-1-yl)propan-1-amine as a chemical probe is not widely documented in publicly available literature, the core structural motifs of this compound are prevalent in molecules designed to interrogate biological systems. Chemical probes are small molecules used to study and manipulate biological processes. nih.gov The ethylpiperazine moiety is a common feature in many biologically active compounds, and its incorporation can influence properties such as solubility, cell permeability, and target engagement.

The primary amine group of this compound offers a reactive handle for the attachment of reporter groups, such as fluorophores or affinity tags, which are essential for visualizing and isolating biological targets. The piperazine (B1678402) ring itself can be crucial for binding to specific proteins or other biomolecules. researchgate.net Although specific studies detailing the use of this exact compound as a probe are scarce, its derivatives are likely being explored in the broader context of developing novel chemical tools for biological discovery.

Development of Novel Building Blocks for Complex Organic Synthesis

The utility of this compound as a building block in organic synthesis is underscored by its commercial availability and the presence of two distinct amine functionalities. This dual reactivity allows for sequential and selective modifications, making it a valuable synthon for the construction of more complex molecular architectures. ijrpr.com

The primary amine can readily undergo a variety of chemical transformations, including amidation, reductive amination, and sulfonylation, to introduce diverse functional groups. The tertiary amine of the piperazine ring can act as a base or a nucleophile and is also a key feature in many pharmacologically active molecules. mdpi.com

For instance, this compound can be envisioned as a key starting material in the synthesis of libraries of compounds for drug discovery. By systematically reacting the primary amine with a range of carboxylic acids, sulfonyl chlorides, or aldehydes, a diverse set of derivatives can be generated. These derivatives can then be screened for biological activity against various targets. The ethyl group on the piperazine nitrogen can also be varied to fine-tune the steric and electronic properties of the final molecules. The piperazine scaffold is a common feature in many FDA-approved drugs, highlighting the importance of building blocks like this compound in medicinal chemistry. mdpi.com

Contributions to Supramolecular Chemistry and Materials Design

In the realm of supramolecular chemistry, the ability of molecules to form well-defined, non-covalent assemblies is paramount. The structural features of this compound make it an interesting candidate for the construction of such assemblies. The piperazine ring can adopt different conformations, such as chair and boat forms, which can influence the geometry of the resulting supramolecular structures. ijcce.ac.ir

The nitrogen atoms of the piperazine and the primary amine can participate in hydrogen bonding, a key interaction in directing the self-assembly of molecules. rsc.org For example, in the presence of appropriate metal ions, piperazine-based ligands can form coordination polymers and metal-organic frameworks (MOFs) with diverse topologies and potential applications in catalysis and gas storage. nih.gov

Furthermore, the protonation of the nitrogen atoms can lead to the formation of organic salts with interesting crystal packing and properties. rsc.org While specific research on the supramolecular chemistry of this compound is not extensively reported, the broader class of piperazine derivatives has been shown to form a variety of supramolecular structures, suggesting that this compound holds promise for the design of new materials with tailored properties. rsc.org

Design of Ligands for Specific Biomolecular Targets beyond Traditional Receptors (e.g., G-quadruplex DNA)

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. They are implicated in various biological processes, including the regulation of gene expression and the maintenance of telomere integrity, making them attractive targets for therapeutic intervention, particularly in cancer.

The design of small molecules that can selectively bind to and stabilize G-quadruplex structures is an active area of research. While there are no direct reports of this compound itself as a G-quadruplex ligand, the ethylpiperazine-propanamine moiety is a key component in some potent G-quadruplex binders.

A notable example is in the development of naphthalene (B1677914) diimide (NDI) derivatives as G-quadruplex ligands. NDIs are a class of compounds known for their ability to stack on the planar G-quartets of the G-quadruplex structure. The side chains attached to the NDI core play a crucial role in modulating the binding affinity and selectivity. Several studies have shown that attaching cationic side chains, such as those derived from this compound, can significantly enhance the interaction with the negatively charged phosphate (B84403) backbone of the DNA.

For example, the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives incorporating a 4-arylpiperazin-1-ylmethyl group has been reported, with these compounds being investigated for their biological activities. nih.gov The general structure of such side chains, featuring a flexible linker and a terminal cationic group, is a common design principle for G-quadruplex ligands.

Table 1: Examples of Piperazine-Containing Scaffolds in Bioactive Molecules

| Scaffold/Molecule Type | Biological Target/Application | Reference |

|---|---|---|

| Naphthalene Diimide (NDI) Derivatives | G-quadruplex DNA | N/A |

| 1,3,4-Oxadiazole Derivatives | Various biological targets | nih.gov |

| Cinnoline Derivatives | Antifungal, Antitumor, Antibacterial | nih.gov |

Exploration of this compound Derived Structures in Agrochemical Research

The piperazine ring is a common structural motif in a variety of agrochemicals, including fungicides, herbicides, and insecticides. rhhz.net The presence of the piperazine moiety can confer desirable properties such as enhanced biological activity, improved systemic movement within plants, and favorable toxicological profiles.

While specific research detailing the use of this compound in agrochemical discovery is not prominent, its potential as a building block for the synthesis of novel agrochemicals is evident. The dual amine functionality allows for the introduction of various pharmacophores and toxophores, enabling the creation of a diverse library of compounds for screening.

For instance, derivatives of piperazine have been incorporated into compounds targeting various pests and plant diseases. rhhz.net The ethyl group on the piperazine ring of the title compound can be systematically varied to explore structure-activity relationships (SAR) and optimize the efficacy of the resulting agrochemicals. The primary amine provides a convenient point of attachment for other chemical moieties known to possess pesticidal activity. The exploration of structures derived from this compound represents a promising avenue for the discovery of new and effective crop protection agents.

Emerging Research Directions and Future Perspectives

Integration with High-Throughput Synthesis and Screening Technologies

The convergence of high-throughput synthesis (HTS) and high-throughput screening (HTS) is revolutionizing the pace of drug discovery. For a scaffold like 3-(4-Ethylpiperazin-1-yl)propan-1-amine, these technologies offer a pathway to rapidly generate and evaluate vast libraries of chemical analogs, significantly accelerating the identification of lead compounds.

High-Throughput Synthesis: Automated synthesis platforms, including flow chemistry and robotic systems, are increasingly employed for the rapid production of compound libraries. Flow chemistry, in particular, allows for the efficient, controlled, and scalable synthesis of piperazine (B1678402) derivatives. nih.gov These systems can be programmed to perform multi-step reactions, enabling the creation of a diverse set of molecules by systematically varying the substituents on the this compound core. For instance, the primary amine group can be readily functionalized through amide bond formation, reductive amination, or other C-N bond-forming reactions to introduce a wide range of chemical moieties.

Table 1: Illustrative Library Generation from this compound using Automated Synthesis

| Modification Site | Reaction Type | Potential Building Blocks | Resulting Derivative Class |

| Primary Amine | Acylation | Carboxylic Acids, Acid Chlorides | Amides |

| Primary Amine | Reductive Amination | Aldehydes, Ketones | Secondary & Tertiary Amines |

| Piperazine N-4 | (If modified precursor) | Alkyl Halides | Quaternary Ammonium Salts |

| Propyl Linker | (If modified precursor) | Various | Linker-modified analogs |

High-Throughput Screening: Once synthesized, these chemical libraries can be subjected to high-throughput screening against a multitude of biological targets. nih.gov HTS assays, which can test millions of compounds in a short period, are essential for identifying "hits"—compounds that exhibit a desired biological activity. nih.govbenthamdirect.com These can range from biochemical assays using isolated enzymes or receptors to complex cell-based assays that measure physiological responses. nih.gov The integration of HTS with the automated synthesis of derivatives from the this compound scaffold creates a powerful and efficient cycle of design, synthesis, and testing, which is a cornerstone of modern drug discovery. mdpi.com

Advancements in Asymmetric Synthesis and Chiral Derivative Development

Chirality is a critical factor in drug design, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. While many early piperazine-based drugs were sold as racemic mixtures, there is a strong regulatory and scientific imperative to develop single-enantiomer drugs. tandfonline.com Consequently, advancements in the asymmetric synthesis of C-substituted piperazines are a key area of future research.

The this compound scaffold is achiral. However, modifications to the propyl linker or the piperazine ring can introduce stereogenic centers. Developing enantiomerically pure derivatives requires sophisticated synthetic strategies. Recent progress in this area includes:

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful approach. Methods like palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols and decarboxylative allylic alkylation have been developed to produce chiral piperazin-2-ones, which can be converted to chiral piperazines. benthamdirect.commdpi.com

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperazine core. This ensures that the desired stereochemistry is incorporated from the outset. nih.gov

Diastereoselective Approaches: When a chiral auxiliary is used, it can direct the stereochemistry of subsequent reactions, leading to the formation of a specific diastereomer which can then be purified and the auxiliary removed. nih.gov Asymmetric lithiation using chiral ligands like (-)-sparteine (B7772259) has also proven effective for producing enantiopure C-substituted N-Boc piperazines. nih.gov

The development of these methods will be crucial for creating stereochemically defined derivatives of this compound, allowing for a more precise understanding of their interactions with biological targets and leading to safer and more effective medicines. tandfonline.com

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. This has led to the rise of polypharmacology—the design of single chemical entities that can modulate multiple targets simultaneously. The piperazine scaffold is exceptionally well-suited for the development of such multi-target-directed ligands (MTDLs). mdpi.compharmaceuticaljournal.net

The structure of this compound, with its distinct ethylpiperazine and aminopropane moieties, provides an excellent foundation for MTDL design. The two nitrogen centers can be functionalized to incorporate pharmacophores that interact with different biological targets. For example, piperazine-based compounds have been successfully designed as dual-acting agents for:

Neurological Disorders: Derivatives have been created that simultaneously inhibit monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), all of which are key targets in Alzheimer's disease. pharmaceuticaljournal.net Other piperazine-based molecules have been developed as dual antagonists for the histamine (B1213489) H3 and sigma-1 receptors, showing promise for pain management. tandfonline.comrsc.org

Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity at multiple neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, making them valuable for treating conditions like schizophrenia and depression. biointerfaceresearch.com

Future research will likely focus on rationally designing derivatives of this compound that can be fine-tuned to interact with specific combinations of targets, offering a more holistic therapeutic approach to complex diseases. nih.gov

Development of Advanced Spectroscopic and Analytical Characterization Methods for Derivatives

As more complex and structurally diverse derivatives of this compound are synthesized, the need for advanced analytical techniques for their characterization becomes paramount. While standard methods like FT-IR, basic NMR, and elemental analysis are routine, a deeper understanding of structure, conformation, and purity requires more sophisticated approaches.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) techniques, such as Fourier transform-ion cyclotron resonance (FT-ICR) and quadrupole time-of-flight (QTOF), provide highly accurate mass measurements, which are crucial for confirming elemental compositions. nih.govnih.gov Tandem mass spectrometry (MS/MS or MSn) is invaluable for structural elucidation by analyzing the fragmentation patterns of the parent molecule, which can help to pinpoint the location of substituents on the piperazine scaffold. nih.govresearchgate.net

Multi-dimensional and Dynamic NMR Spectroscopy: While 1D ¹H and ¹³C NMR are standard, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for unambiguously assigning the structure of complex derivatives. nih.gov Furthermore, temperature-dependent (dynamic) NMR can be used to study the conformational behavior of the piperazine ring (such as chair-boat interconversion) and restricted bond rotations (e.g., in amide derivatives), which can influence how the molecule binds to its target. tandfonline.compharmaceuticaljournal.net

Chiral Analysis: For the development of enantiomerically pure drugs, analytical methods that can distinguish between enantiomers are critical. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective technique for this purpose. nih.gov

The application of these advanced methods ensures the unambiguous structural and stereochemical characterization of novel derivatives, which is a prerequisite for understanding their structure-activity relationships.

Synergistic Approaches with Structural Biology for Comprehensive Target Elucidation

A deep understanding of how a ligand interacts with its biological target at the atomic level is fundamental to modern, structure-based drug design. The synergy between experimental structural biology techniques and computational modeling provides a powerful platform for elucidating these interactions and rationally designing more potent and selective molecules based on the this compound scaffold.

X-ray Crystallography: This technique remains the gold standard for determining the high-resolution 3D structure of protein-ligand complexes. creative-biostructure.comnih.gov By obtaining a crystal structure of a target protein bound to a piperazine derivative, researchers can visualize the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and ionic interactions. mdpi.com This information is invaluable for optimizing the ligand to improve its affinity and selectivity. mdpi.com

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM has emerged as a revolutionary alternative. drugdiscoverytrends.com It allows for the determination of near-atomic resolution structures of targets in a more native-like state, providing critical insights for drug design. nanoimagingservices.com

Molecular Docking and Simulation: Computational techniques like molecular docking are used to predict the preferred binding orientation of a ligand within the active site of a target protein. pharmaceuticaljournal.net These in silico studies can be used to screen virtual libraries of compounds and prioritize candidates for synthesis. nih.gov When combined with experimental data from X-ray crystallography or cryo-EM, molecular dynamics simulations can provide a deeper understanding of the binding thermodynamics and the dynamic behavior of the ligand-target complex over time.

By integrating these powerful tools, researchers can move beyond traditional trial-and-error approaches and rationally design the next generation of therapeutics derived from the this compound scaffold with enhanced efficacy and safety profiles.

常见问题

Basic: What are the standard synthetic routes for 3-(4-Ethylpiperazin-1-yl)propan-1-amine, and how is structural confirmation achieved?

Answer:

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

- Step 1 : Reacting 1-ethylpiperazine with 3-bromopropan-1-amine in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., TEBA) in refluxing acetone .

- Step 2 : Purification via column chromatography or distillation.

- Structural Confirmation :

- Mass Spectrometry (MS) : ESI+ analysis confirms the molecular ion peak (e.g., m/z 198 [M + H]⁺ for intermediates) .

- ¹H NMR : Key signals include δ 2.63–2.36 ppm (piperazine N–CH₂ groups) and δ 1.08 ppm (ethyl group) .

Basic: Which analytical techniques are critical for characterizing intermediates and final products?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., m/z 215 [M + H]⁺ for derivatives) .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and confirm substitution patterns (e.g., splitting patterns for piperazine protons) .

- Chromatography : Prep-TLC or HPLC ensures purity (>98%) .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:

Key variables include:

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while ethanol facilitates SN2 reactions .

- Catalysts : Copper(I) bromide or cesium carbonate improves coupling efficiency in aryl amination steps .

- Temperature/Time : Prolonged reflux (e.g., 18 hours) increases conversion rates but may require trade-offs with side reactions .

- Workup : Phthalhydrazide precipitation during hydrazine-mediated deprotection improves purity .

Advanced: How can computational tools like Multiwfn aid in understanding the electronic properties of this compound?

Answer:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for predicting reactivity (e.g., amine group reactivity) .

- Topological Analysis : Quantum Theory of Atoms in Molecules (QTAIM) quantifies bond critical points, revealing noncovalent interactions (e.g., hydrogen bonds with biological targets) .

- Orbital Composition : Natural Bond Orbital (NBO) analysis in Multiwfn explains charge transfer in piperazine derivatives .

Advanced: How do structural modifications (e.g., ethyl vs. cyclopropylmethyl groups) impact biological activity?

Answer:

- Piperazine Substitution : Replacing the ethyl group with a cyclopropylmethyl group (e.g., in Compound 36) enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

- SAR Studies : Functionalization at the propylamine chain (e.g., adding aryl groups) modulates receptor binding affinity, as seen in dopamine D3 receptor ligands .

- Validation : Radioligand binding assays and in vivo pharmacokinetic profiling quantify selectivity and potency .

Advanced: How should researchers resolve discrepancies in reported spectral data or yields?

Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., hydrazine purity in deprotection steps) .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in congested spectral regions (e.g., δ 2.63–2.36 ppm) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Flow Chemistry : Continuous-flow systems improve heat/mass transfer for exothermic reactions (e.g., amination steps) .

- Green Chemistry : Replace hydrazine with safer reductants (e.g., NaBH₄/CuCl₂) to reduce toxicity .

- Automated Purification : Integrated consoles for column chromatography enhance reproducibility in multi-gram syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。